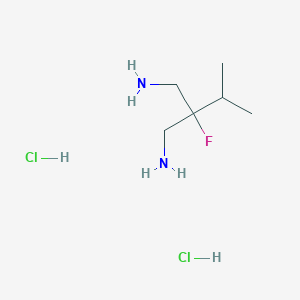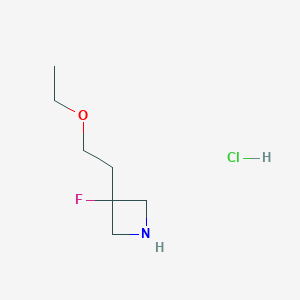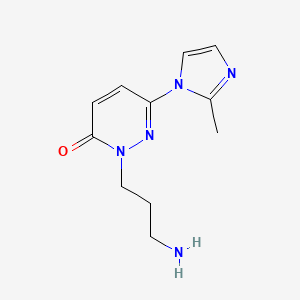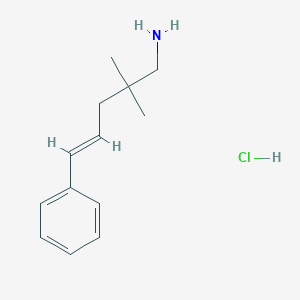![molecular formula C8H10Cl2N2O B1484770 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol CAS No. 1861868-33-8](/img/structure/B1484770.png)
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol
Descripción general
Descripción
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Antibacterial Applications
Imidazole derivatives, including those with a cyclobutan-1-ol moiety, have been studied for their antibacterial properties. These compounds can be designed to target specific bacterial strains, offering potential as new antibacterial agents in an era where antibiotic resistance is a growing concern .
Antifungal Applications
The imidazole ring is a common feature in antifungal agents. Research has shown that imidazole derivatives can be effective against a range of fungal species, including Candida albicans and Aspergillus niger. This makes them valuable in the development of treatments for fungal infections .
Antitumor Activity
Imidazole-containing compounds have shown promise in antitumor research. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells suggests potential applications in cancer therapy, particularly in designing drugs that are more selective and less toxic .
Anti-inflammatory Properties
The imidazole core is known to exhibit anti-inflammatory effects. Derivatives of this compound could be synthesized to develop new anti-inflammatory medications, which could be beneficial for treating chronic inflammatory diseases .
Antidiabetic Potential
Some imidazole derivatives have been identified to possess antidiabetic properties. They can play a role in regulating blood sugar levels, providing a basis for the development of novel antidiabetic drugs .
Antioxidant Effects
Imidazole compounds can also act as antioxidants. They have the potential to neutralize free radicals, which are implicated in various diseases and aging processes. This antioxidant activity can be harnessed for therapeutic purposes .
Antiviral Capabilities
The structural flexibility of imidazole derivatives allows them to be tailored for antiviral applications. They can be designed to inhibit viral replication, making them candidates for the treatment of viral infections .
Gastroprotective Uses
Imidazole derivatives like omeprazole and pantoprazole, which contain a similar core structure, are well-known for their gastroprotective properties. They reduce stomach acid production and are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by various factors .
Safety and Hazards
Direcciones Futuras
Given the broad range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on this structure . This includes research into their potential use in treating a variety of conditions, including infectious diseases, cancer, and inflammatory disorders .
Propiedades
IUPAC Name |
1-[(4,5-dichloroimidazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c9-6-7(10)12(5-11-6)4-8(13)2-1-3-8/h5,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJJGDFVCMXKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=NC(=C2Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl({1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1484701.png)
![(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1484704.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
amine hydrochloride](/img/structure/B1484709.png)
![3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484710.png)